molecular formula C12H19NO3 B1397163 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane CAS No. 1221818-10-5

3-Boc-7-oxo-3-azabicyclo[4.2.0]octane

Cat. No. B1397163
M. Wt: 225.28 g/mol
InChI Key: PEVWOQYGKPDJEW-UHFFFAOYSA-N
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Description

3-Boc-7-oxo-3-azabicyclo[4.2.0]octane is a chemical compound with the molecular formula C12H19NO3 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which are similar to 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This process involves the formation of two C–H, two C–O, and one C–C bond through a sequence of cyclization/semi-pinacol rearrangements .


Molecular Structure Analysis

The molecular structure of 3-Boc-7-oxo-3-azabicyclo[4.2.0]octane consists of a bicyclic ring with a carbonyl group and a tert-butyl group attached .

Scientific Research Applications

Conformation and Charge Distribution Studies

Research has examined the structures of compounds like 7-oxo-1-azabicyclo[3.2.0] heptane and 8-oxo-1-azabicyclo[4.2.0] octane, focusing on their conformations and charge distributions. These studies, conducted using ab initio methods, are significant for understanding the structural trends related to β-lactamase inhibitor capability (Fernández, Carballiera, & Ríos, 1992).

Structural Studies for Stereoselectivity

There have been X-Ray crystallographic studies to understand the stereochemistry of certain derivatives, such as 7-heteroatom-substituted 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexanes. These studies provide insights into the functional group control of the stereoselectivity of their reduction products using borohydride reagents (Bateson et al., 1992).

Synthetic Applications

The compound has been used in various synthetic applications. For instance, the synthesis of N-Boc-2,3-methano-β-proline through a multi-step synthesis from easily available reagents demonstrates the synthetic utility of related compounds (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Hydrogen Bond Studies

The structure of complexes, such as that of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol, has been determined to understand the nature of intermolecular hydrogen bonds. These studies are crucial for understanding molecular interactions and bonding characteristics (Majerz, Malarski, & Lis, 1989).

properties

IUPAC Name

tert-butyl 7-oxo-3-azabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-5-4-9-8(7-13)6-10(9)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVWOQYGKPDJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Boc-7-oxo-3-azabicyclo[4.2.0]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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